molecular formula C21H28O3 B14081879 2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione

2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione

Cat. No.: B14081879
M. Wt: 328.4 g/mol
InChI Key: HEBMMRMWLSDVHO-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or rhodium may be employed to optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory cytokines contributes to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-3,4,6,7-tetrahydropyrano[4,3-g]chromen-9(2H)-one
  • 2-Methyl-2-(4-methylpent-3-enyl)cyclopropylmethanol

Uniqueness

Compared to similar compounds, 2-Methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-5,8-dione

InChI

InChI=1S/C21H28O3/c1-5-6-7-10-16-14-18(22)17-11-13-21(4,12-8-9-15(2)3)24-20(17)19(16)23/h9,11,13-14H,5-8,10,12H2,1-4H3

InChI Key

HEBMMRMWLSDVHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC(C=C2)(C)CCC=C(C)C

Origin of Product

United States

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